molecular formula C7H16N2O2 B2567207 3,3-Diethoxypropanimidamide CAS No. 885965-36-6

3,3-Diethoxypropanimidamide

Cat. No.: B2567207
CAS No.: 885965-36-6
M. Wt: 160.217
InChI Key: JILSBDSMWZMWKO-UHFFFAOYSA-N
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Description

3,3-Diethoxypropanimidamide is an organonitrogen compound characterized by a propane backbone substituted with two ethoxy groups at the 3-positions and an amidine functional group. Its molecular formula is C₇H₁₆N₂O₂, and it is primarily utilized as a building block in organic synthesis, particularly in pharmaceutical and agrochemical research . The ethoxy groups enhance solubility in organic solvents, while the amidine moiety enables participation in condensation and coupling reactions. Commercial sources list it as a controlled product, indicating specialized handling requirements .

Properties

IUPAC Name

3,3-diethoxypropanimidamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O2/c1-3-10-7(11-4-2)5-6(8)9/h7H,3-5H2,1-2H3,(H3,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JILSBDSMWZMWKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CC(=N)N)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Diethoxypropanimidamide typically involves the reaction of diethyl malonate with ammonia or an amine under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then converted to the desired product through a series of steps involving hydrolysis and condensation.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 3,3-Diethoxypropanimidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions to achieve substitution.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

3,3-Diethoxypropanimidamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.

    Industry: It is used in the production of specialty chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of 3,3-Diethoxypropanimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Structural Analogues and Key Properties

The following table summarizes compounds structurally related to 3,3-Diethoxypropanimidamide, highlighting differences in substituents, functional groups, and applications:

Compound Name CAS No. Molecular Formula Key Substituents Applications/Properties
This compound - C₇H₁₆N₂O₂ Ethoxy (x2), amidine Building block for organic synthesis; controlled handling
3-Ethoxy-N-hydroxypropanimidamide 188720-03-8 C₅H₁₂N₂O₂ Ethoxy, hydroxylamine-amidine Intermediate in hydroxylamine-mediated reactions; potential use in metal chelation
3-(Diethylamino)-N-methylpropanamide 62236-98-0 C₈H₁₈N₂O Diethylamino, methylamide Amide-based solvent or catalyst; differs in reactivity due to lack of amidine
3-(N,N-Dimethylamino)propionic acid - C₅H₁₁NO₂ Dimethylamino, carboxylic acid Used in peptide synthesis; acidic group enables salt formation and solubility modulation
3-[Methyl(2-phenylethyl)amino]propanimidamide - C₁₂H₁₉N₃ Aromatic phenylethyl, amidine Likely used in drug discovery due to aromatic interactions; higher molecular weight
Amidine vs. Amide Groups
  • This compound: The amidine group (–C(=NH)–NH₂) is highly nucleophilic, enabling participation in cyclization and coupling reactions. This contrasts with amide derivatives like 3-(Diethylamino)-N-methylpropanamide, which are less reactive due to resonance stabilization of the amide bond .
Ethoxy vs. Amino Substituents
  • Ethoxy groups in this compound improve solubility in non-polar solvents, whereas amino-substituted analogs (e.g., 3-(N,N-Dimethylamino)propionic acid) exhibit polar interactions due to protonation at physiological pH .
Aromatic vs. Aliphatic Side Chains
  • 3-[Methyl(2-phenylethyl)amino]propanimidamide incorporates a bulky aromatic group, which may enhance binding affinity in receptor-targeted applications but reduces solubility compared to aliphatic analogs .

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